molecular formula C5H11NO2S B14630352 S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate CAS No. 54753-27-4

S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate

Cat. No.: B14630352
CAS No.: 54753-27-4
M. Wt: 149.21 g/mol
InChI Key: AZHZRLPGUTYCOV-UHFFFAOYSA-N
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Description

S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate: is an organic compound that features both amine and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate typically involves the reaction of 2-hydroxyethylamine with ethanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The general reaction scheme is as follows:

2-Hydroxyethylamine+Ethanethioyl chlorideS-[(2-Hydroxyethyl)amino]methyl ethanethioate+HCl\text{2-Hydroxyethylamine} + \text{Ethanethioyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxyethylamine+Ethanethioyl chloride→S-[(2-Hydroxyethyl)amino]methyl ethanethioate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioester group in S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol and amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions due to its thioester group, which is a common motif in enzyme substrates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

  • S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
  • S-{[(2-Hydroxyethyl)amino]methyl} propanethioate
  • S-{[(2-Hydroxyethyl)amino]methyl} butanethioate

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

54753-27-4

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

S-[(2-hydroxyethylamino)methyl] ethanethioate

InChI

InChI=1S/C5H11NO2S/c1-5(8)9-4-6-2-3-7/h6-7H,2-4H2,1H3

InChI Key

AZHZRLPGUTYCOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCNCCO

Origin of Product

United States

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